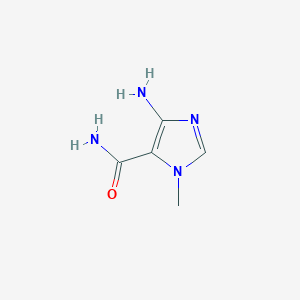
4-Amino-1-methyl-1h-imidazole-5-carboxamide
Overview
Description
4-Amino-1-methyl-1h-imidazole-5-carboxamide is a small molecule with the molecular weight of 126.12 . It is also known as 5-amino-1-methyl-1H-imidazole-4-carboxamide .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-1H-imidazole-5-carboxamide . The InChI code is 1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) .Physical And Chemical Properties Analysis
4-Amino-1-methyl-1h-imidazole-5-carboxamide is a powder with a melting point of 164-170°C .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles, including 4-Amino-1-methyl-1h-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis placed on the bonds constructed during the formation of the imidazole .
Catalytic Agent
4-Amino-1-methyl-1h-imidazole-5-carboxamide is used as a catalytic agent . Catalytic agents are substances that increase the rate of a chemical reaction by reducing the amount of energy required to activate the reactants in a chemical reaction, without being consumed or changed themselves.
Petrochemical Additive
This compound is also used as a petrochemical additive . Petrochemical additives are substances that are added to petroleum products to enhance their performance, such as improving their efficiency, stability, or general usefulness.
Metabolite of Temozolomide
4-Amino-1-methyl-1h-imidazole-5-carboxamide is a metabolite of temozolomide . Temozolomide is an oral chemotherapy drug that is used for the treatment of some brain cancers. The body metabolizes temozolomide into active compounds that can kill cancer cells.
Treatment of Allergic Rhinitis
This compound has been investigated for use in the treatment of allergic rhinitis . Allergic rhinitis is a type of inflammation in the nose that occurs when the immune system overreacts to allergens in the air.
Pediatric Applications
4-Amino-1-methyl-1h-imidazole-5-carboxamide has also been investigated for pediatric indications . This means it could potentially be used in the treatment of diseases or conditions that affect children.
Safety and Hazards
This compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 4-Amino-1-methyl-1h-imidazole-5-carboxamide are not mentioned in the search results, similar compounds such as aminoimidazole carboxamide have been investigated for use in treating allergic rhinitis and pediatric indications . This suggests potential future research directions in these areas.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be helpful in developing new useful derivatives .
Mode of Action
Imidazole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that results in these biological activities.
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to have diverse biological activities , suggesting that they could affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, methanol, and water , which could potentially impact its bioavailability.
Result of Action
Given the diverse biological activities of imidazole derivatives , it’s likely that the compound could have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the compound is soluble in dmso, methanol, and water , which suggests that its action, efficacy, and stability could potentially be influenced by the solvent environment.
properties
IUPAC Name |
5-amino-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBHTVZARFFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278514 | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1h-imidazole-5-carboxamide | |
CAS RN |
5413-89-8 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7858 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)










